Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-

Description

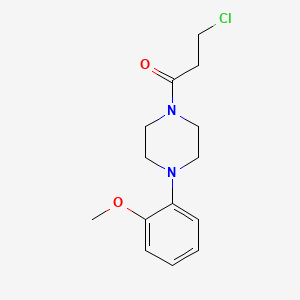

The compound Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- (hereafter referred to as Compound 6) is a piperazine derivative featuring a 2-methoxyphenyl group at the 4-position and a 3-chloro-1-oxopropyl chain at the 1-position. It serves as a key intermediate in synthesizing ligands targeting serotonin (5-HT1A) and dopamine receptors . Structurally, the 2-methoxyphenyl group is a conserved pharmacophore in many CNS-active agents, while the 3-chloro-1-oxopropyl substituent modulates electronic and steric properties, influencing receptor binding and selectivity.

Properties

CAS No. |

192992-92-0 |

|---|---|

Molecular Formula |

C14H19ClN2O2 |

Molecular Weight |

282.76 g/mol |

IUPAC Name |

3-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C14H19ClN2O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 |

InChI Key |

YMHBKEVWWRFOIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation for Chloro-Oxopropyl Substitution

The introduction of the 3-chloro-1-oxopropyl group typically employs N-alkylation. In one approach, piperazine reacts with 3-chloro-1-oxopropyl chloride in an aprotic solvent like 1,2-dichloroethane. The reaction requires a base, such as triethylamine, to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution. For example, combining equimolar piperazine and 3-chloro-1-oxopropyl chloride at 0°C for 40 minutes in dichloroethane yields the mono-alkylated intermediate. Subsequent purification via silica gel chromatography isolates the product with >90% purity.

Coupling Reactions for Methoxyphenyl Substitution

Attaching the 2-methoxyphenyl group involves Ullmann-type coupling or Buchwald-Hartwig amination. A patented method uses palladium-catalyzed coupling between N-Boc piperazine and 3-bromoanisole in o-xylene at 120°C. Sodium tert-butoxide acts as a base, achieving a 96% yield of 1-(3-methoxyphenyl)piperazine after 3 hours. The Boc group is later removed under acidic conditions, exposing the secondary amine for further functionalization.

Reductive Amination for Simultaneous Functionalization

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for N-alkylation, while non-polar solvents like o-xylene improve selectivity in coupling reactions. For instance, elevating the temperature to 120°C in o-xylene accelerates palladium-catalyzed coupling, reducing side product formation. Conversely, reductive amination requires lower temperatures (0–25°C) to stabilize the imine intermediate.

Catalytic Systems

Purification and Characterization

Crude products are purified via column chromatography using ethyl acetate/hexane gradients or recrystallization from methanol. Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns: the methoxyphenyl group resonates as a singlet at δ 3.80 ppm (OCH₃), while the chloro-oxopropyl chain shows carbonyl absorption at 1680 cm⁻¹ in IR spectra. Mass spectrometry validates the molecular ion peak at m/z 282.76 (C₁₄H₁₉ClN₂O₂).

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several reaction types critical to its synthesis and functionalization:

2.1 Nucleophilic Substitution

-

Mechanism : Piperazine reacts with 3-chloro-1-oxopropyl chloride and 2-methoxyphenyl chloride in a stepwise manner.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF or DMSO) with a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity .

2.2 Oxidation/Reduction

-

Reagents : Potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may modify functional groups. For example, oxidation of alcohol intermediates to ketones.

-

Application : Tailoring the compound’s reactivity for downstream applications (e.g., coupling reactions).

2.3 Coupling Reactions

-

Method : Used to attach additional pharmacophores (e.g., triazoles, sulfonamides) to the piperazine core. For example, coupling with nitrobenzenesulfonyl chloride under catalytic conditions (e.g., HATU, DIPEA) .

Specific Reaction Conditions

Comparative Analysis with Related Piperazine Derivatives

The structural diversity of piperazine derivatives allows tailored biological activity. Below is a comparison with analogous compounds:

| Compound | Key Features | CAS Number |

|---|---|---|

| Piperazine, 1-(3-fluoropropyl)-4-(4-methoxyphenyl)- | Fluorine substitution for enhanced lipophilicity | 192992-93-1 |

| Piperazine, 1-(3-cyclohexyl-1-oxopropyl)-4-(4-methoxy-2-nitrophenyl)- | Bulky cyclohexyl group for steric effects | Not available |

| Piperazine, 1-(3-chloropropionyl)-4-(2-methoxyphenyl)- | Propionyl group instead of oxopropyl | Not available |

The target compound’s 3-chloro-1-oxopropyl and 2-methoxyphenyl groups provide distinct electronic and steric properties, influencing its reactivity and biological interactions.

Scientific Research Applications

Pharmaceutical Applications

Piperazine derivatives have garnered attention for their significant biological activities, including potential uses as antimicrobial, antiviral, and anticancer agents. The following subsections detail specific applications:

Antimicrobial Activity

Research indicates that piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- may exhibit antimicrobial properties. Studies have shown that similar piperazine compounds can disrupt bacterial cell membranes and inhibit growth by affecting metabolic pathways. For instance, hybridized piperazine compounds have been developed that demonstrate enhanced antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa .

Anticancer Potential

The compound's mechanism of action likely involves interaction with various biological targets, including enzymes and receptors. This interaction could lead to the inhibition of cancer cell proliferation. Ongoing research aims to elucidate these pathways further, focusing on pharmacokinetics and pharmacodynamics to understand better how this compound can be utilized in cancer therapy .

Agrochemical Applications

In addition to its pharmaceutical potential, piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- may serve as an intermediate in synthesizing agrochemicals. Its unique structure allows for modifications that could enhance the efficacy of pesticides or herbicides. The compound's bioactivity could be harnessed to develop new formulations that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

A variety of studies have explored the therapeutic potential of piperazine derivatives:

- Antibacterial Studies : Recent investigations into piperazine hybridized coumarin compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications to the piperazine structure can enhance bioactivity .

- Psychoactive Substance Research : Some studies have identified piperazine derivatives among new psychoactive substances, highlighting the need for ongoing surveillance in drug user populations to understand their effects better .

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- 5-HT1A vs. D2 Receptor Targeting : The 2-methoxyphenyl group is a common feature, but substituents at position 1 dictate receptor preference. Chloro-oxopropyl groups (as in Compound 6 ) favor 5-HT1A intermediates, while phenethyl or benzisoxazole groups enhance D2 affinity .

- Therapeutic Potential: Structural modifications of Compound 6 could yield selective 5-HT1A agonists/antagonists or dual-acting agents, leveraging its modular synthesis .

Biological Activity

Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can be represented as follows:

This compound features a piperazine ring substituted with a chloro-oxopropyl group and a methoxyphenyl moiety. The synthesis typically involves the reaction of piperazine with appropriate chloroacetyl derivatives and methoxy-substituted phenols.

Anticancer Properties

Research indicates that piperazine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperazine derivatives inhibited DNA topoisomerase I, leading to increased cytotoxicity in androgen-independent prostate cancer (PC-3) cells with IC50 values ranging from 8.2 to 32.1 μM .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. A recent study reported that piperazine-based compounds exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 1.60 to 50.0 μg/ml .

Antioxidant Effects

The antioxidant capacity of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- has been assessed through various assays. One derivative showed an IC50 value of 36.72 μg/ml, outperforming ascorbic acid (IC50 = 62.91 μg/ml) in antioxidant activity .

The biological activities of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

- Receptor Binding : It may interact with various receptors, including dopamine receptors, which play a role in neuropharmacology .

Study on Anticancer Activity

A case study focused on the anticancer efficacy of piperazine derivatives highlighted their potential as dual-action agents targeting both cancer cells and tumor microenvironments. The study utilized in vitro assays on different cancer cell lines, demonstrating that specific substitutions on the piperazine ring significantly influenced cytotoxicity .

Antimicrobial Evaluation

In another case study assessing antimicrobial properties, piperazine derivatives were tested against Mycobacterium tuberculosis, showing enhanced activity compared to standard treatments. The findings suggest that structural modifications can improve the efficacy of these compounds against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)piperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, commercial 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (CAS 21279-77-6) can be oxidized to introduce the ketone group at the 1-position. Reaction conditions may involve propanol at room temperature for extended periods (e.g., 90 hours) or catalytic oxidation with reagents like KMnO₄ under controlled pH . Yields are often low (~8.6%), necessitating optimization via solvent selection (e.g., ethanol vs. propanol) or temperature adjustments.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons from the 2-methoxyphenyl group resonate at δ ~6.8–7.2 ppm, while the piperazine backbone protons appear as multiplet signals between δ 2.5–3.5 ppm. The 3-chloro-1-oxopropyl group shows carbonyl signals at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 315.19 for C₁₉H₂₃ClN₂O₂⁺) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this piperazine scaffold?

- Methodological Answer : Low yields (e.g., 8.6% in prior studies) may stem from steric hindrance at the piperazine nitrogen or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic methods : Use of Pd/Cu catalysts for cross-coupling reactions to attach substituents .

- Protecting groups : Phthalimido groups (e.g., 4-(4-phthalimidobutyl)piperazine derivatives) prevent unwanted side reactions during alkylation steps .

Q. What are the structure-activity relationships (SARs) for this compound in serotonin receptor binding?

- Methodological Answer : The 2-methoxyphenyl group is critical for 5-HT receptor affinity, as shown in analogs like 1-(2-methoxyphenyl)piperazine (2-MPP), which binds to 5-HT₁A/7 receptors. Substituents on the chloro-oxopropyl chain modulate selectivity:

Q. How do solubility and stability impact experimental reproducibility?

- Methodological Answer : Contradictions in solubility data (e.g., aqueous vs. DMSO solubility) arise from polymorphic forms or impurities. Mitigation strategies include:

- Hygroscopicity testing : TGA/DSC to assess moisture sensitivity .

- Stability studies : Monitor degradation under UV light or varying pH (e.g., HCl salts are more stable than free bases) .

- Co-solvent systems : Use cyclodextrins or PEG-based solvents to enhance aqueous solubility for biological assays .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., piperazine proton signals) often result from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding and chemical shifts .

- Tautomerism : Keto-enol tautomerism in the 1-oxopropyl group can split signals .

- Resolution limitations : Low-field instruments (≤300 MHz) may fail to resolve overlapping peaks. Use of ¹H-¹³C HSQC or NOESY clarifies assignments .

Q. How do impurities affect biological assay outcomes?

- Methodological Answer : Trace impurities (e.g., unreacted 3-chloropropyl precursors) can falsely enhance or inhibit receptor activity. Solutions include:

- HPLC purification : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .

- Spiking experiments : Introduce known impurities to assess interference .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye irritation (category 2 hazard) .

- Ventilation : Fume hoods for reactions releasing toxic gases (e.g., HCl vapors during salt formation) .

- Waste disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.